molecular formula C20H16N4O2S B6085209 5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one

5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one

Cat. No.: B6085209
M. Wt: 376.4 g/mol
InChI Key: JMKPKTBUXPKUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one is a complex organic compound that belongs to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one involves several steps. One common method includes the condensation of 4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-amine with substituted phenyl isothiocyanates in ethanol at room temperature . The reaction yields the desired compound in good to excellent yields (61-88%).

For industrial production, the process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways . The specific pathways involved depend on the target enzyme or receptor and the context of the study.

Comparison with Similar Compounds

Similar compounds to 5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one include other phenylpyrimidines and pyrido[2,3-d]pyrimidin-5-ones . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, pyrido[2,3-d]pyrimidin-5-ones are known for their antiproliferative and antimicrobial properties .

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-[2-(6-phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-12(19(25)14-7-8-15-17(9-14)24-20(26)23-15)27-18-10-16(21-11-22-18)13-5-3-2-4-6-13/h2-12H,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKPKTBUXPKUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)NC(=O)N2)SC3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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